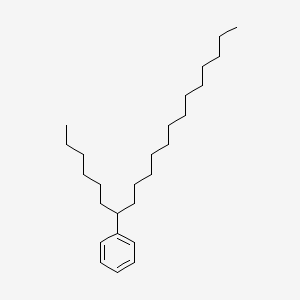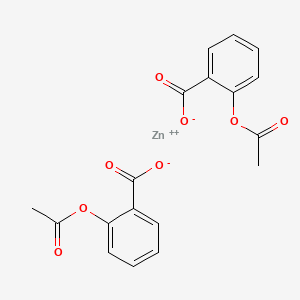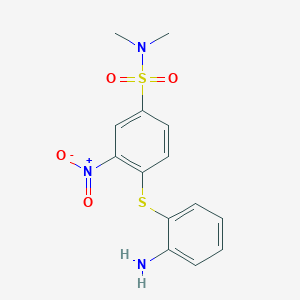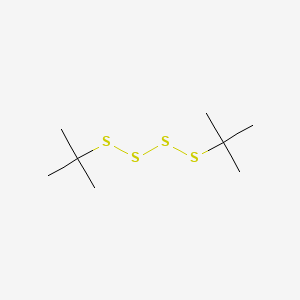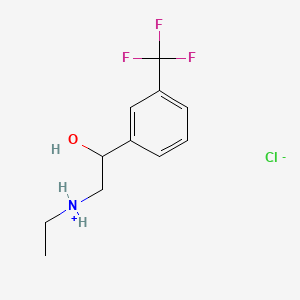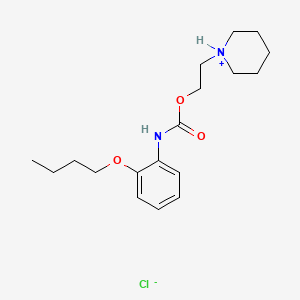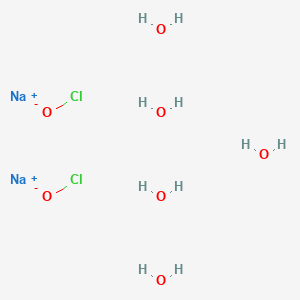![molecular formula C12H15ClOS2 B13758291 s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate CAS No. 6276-38-6](/img/structure/B13758291.png)
s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is a chemical compound with the molecular formula C12H15ClOS2 It is known for its unique structure, which includes a phenylethanethioate group and a chloroethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate typically involves the reaction of 2-chloroethanethiol with phenylethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
化学反応の分析
Types of Reactions
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} methylthioate
Uniqueness
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is unique due to its phenylethanethioate group, which imparts distinct chemical and biological properties
特性
CAS番号 |
6276-38-6 |
|---|---|
分子式 |
C12H15ClOS2 |
分子量 |
274.8 g/mol |
IUPAC名 |
S-[2-(2-chloroethylsulfanyl)ethyl] 2-phenylethanethioate |
InChI |
InChI=1S/C12H15ClOS2/c13-6-7-15-8-9-16-12(14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChIキー |
FHUDJQHLWFHMMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)SCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


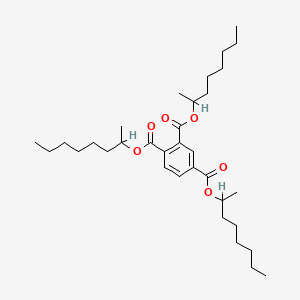
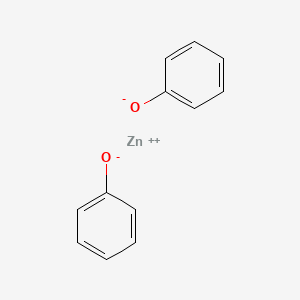
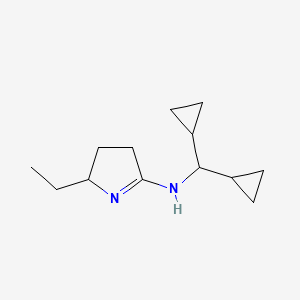
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
